molecular formula C10H7ClN2 B11713372 5-Chloro-2,3'-bipyridine

5-Chloro-2,3'-bipyridine

Cat. No.: B11713372
M. Wt: 190.63 g/mol
InChI Key: WRNIRXIBVZUVKU-UHFFFAOYSA-N
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Description

5-Chloro-2,3’-bipyridine is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with a chlorine atom attached to the 5-position of one of the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 5-chloropyridine with a boronic acid derivative of 2-pyridine . This reaction is usually catalyzed by palladium and requires a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 5-Chloro-2,3’-bipyridine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-Chloro-2,3’-bipyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic processes . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Properties

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

5-chloro-2-pyridin-3-ylpyridine

InChI

InChI=1S/C10H7ClN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H

InChI Key

WRNIRXIBVZUVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)Cl

Origin of Product

United States

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